Chrysoidine G

Description

Chrysoidine is an organic molecular entity.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

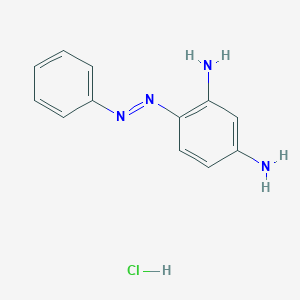

4-phenyldiazenylbenzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;/h1-8H,13-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTQNEBFZMBRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4.ClH, C12H13ClN4 | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83968-67-6, 495-54-5 (Parent) | |

| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83968-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0024559, DTXSID301046022 | |

| Record name | C.I. Basic Orange 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4‐[(1Z)‐2‐Phenyldiazen‐1‐yl]benzene‐1,3‐diamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic orange 2 appears as red-brown powder, large black shiny crystals with a green luster or purple powder. (NTP, 1992), Reddish-brown solid; [HSDB] Deep red powder; [MSDSonline] | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysoidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2262 °C | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 to 10 mg/mL at 73 °F (NTP, 1992), PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000152 [mmHg] | |

| Record name | Chrysoidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder | |

CAS No. |

532-82-1 | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysoidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysoidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Orange 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazophenylene-1,3-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSOIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2431787HMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

244 to 245 °F (NTP, 1992), 118-118.5 °C, Melting point: Decomposes at 235 °C | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical properties of Chrysoidine G?

For Researchers, Scientists, and Drug Development Professionals

Dated: 2025-12-07

Abstract

This technical guide provides an in-depth overview of the chemical properties of Chrysoidine G (CAS 532-82-1), an azo dye with applications in various scientific fields. This document collates essential quantitative data, details experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis. The information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Core Chemical Properties

This compound, also known as Basic Orange 2 or 4-phenylazo-m-phenylenediamine monohydrochloride, is a cationic azo dye.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 4-(phenyldiazenyl)benzene-1,3-diamine;hydrochloride | PubChem |

| Synonyms | Basic Orange 2, Chrysoidine Y, C.I. 11270 | [1][3] |

| CAS Number | 532-82-1 | [4][5] |

| Molecular Formula | C₁₂H₁₂N₄·HCl | [4][6] |

| Molecular Weight | 248.71 g/mol | [5][7] |

| Appearance | Red-brown to purple crystalline powder | [4][5] |

| Melting Point | 235 °C (decomposes) | [3] |

| pKa | Data available in IUPAC Digitized pKa Dataset for Chrysoidin Y | [1][4] |

| UV Absorption Maximum (λmax) | 449 nm (in water) | [4] |

| Solubility | ||

| Water | Slightly soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Xylene | Soluble | |

| Benzene | Practically insoluble |

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The overall process involves two main stages: the diazotization of an aromatic amine (aniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (m-phenylenediamine).[8][9]

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocol: A General Approach

The following is a generalized protocol for the synthesis of azo dyes, adapted for this compound.

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

m-Phenylenediamine

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Diazotization of Aniline:

-

Dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The slow addition is crucial to prevent the decomposition of the diazonium salt.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of m-phenylenediamine in a suitable solvent (e.g., dilute hydrochloric acid).

-

Cool this solution in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution to the m-phenylenediamine solution with vigorous stirring.

-

A colored precipitate of this compound will form. The reaction is typically kept cold to maximize the yield.

-

-

Isolation and Purification:

-

Allow the reaction to proceed for a period, then collect the precipitate by vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol-water mixture.

-

Dry the purified crystals in a desiccator.

-

Analytical Characterization

A systematic approach is required for the analytical characterization of synthesized or procured this compound to confirm its identity and purity.

Analytical Workflow

References

- 1. C.I. Basic Orange 2 | C12H13ClN4 | CID 10771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Chrysoidine Y (C. I. 11270), 100 g, CAS No. 532-82-1 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 4. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound I CAS#: 532-82-1 I azoic dye (cationic dye I InvivoChem [invivochem.com]

- 6. 4-(4-Ethoxyphenylazo)-m-phenylenediamine, mixture of mono and dihydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound (Standard)_TargetMol [targetmol.com]

- 8. Azo Coupling [organic-chemistry.org]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

Synthesis and purification of Chrysoidine G for lab use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Chrysoidine G

This guide provides a comprehensive overview of the synthesis and purification of this compound (also known as Basic Orange 2), an azo dye frequently used in microscopy and various industrial applications.[1][2][3][4] The procedures outlined are intended for researchers, scientists, and professionals in drug development and related fields who require a pure sample of this compound for laboratory use.

Introduction to this compound

This compound is a cationic azo dye with the chemical formula C₁₂H₁₃ClN₄.[5] It appears as a reddish-brown powder or crystalline solid.[3][5] Due to its ability to bind to negatively charged molecules, it is widely employed as a biological stain in histology, bacteriology, and botany.[3][6] It is also used in the textile, leather, and paper industries.[1][2] The concentration of this compound in a solution can be determined using UV-visible spectrophotometry.[4][5][7]

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The process involves two primary stages: the diazotization of aniline to form a benzene diazonium chloride intermediate, followed by the electrophilic aromatic substitution reaction with m-phenylenediamine.[8]

Reaction Scheme:

-

Step 1: Diazotization of Aniline C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

-

Step 2: Azo Coupling C₆H₅N₂⁺Cl⁻ + C₆H₄(NH₂)₂ → C₁₂H₁₂N₄·HCl

The overall reaction must be carried out at a low temperature (0–5 °C) to ensure the stability of the diazonium salt, which can decompose at higher temperatures.[2][8]

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

-

Aniline (5 g)

-

Concentrated Hydrochloric Acid (HCl, 15 mL)

-

Sodium Nitrite (NaNO₂, 7 g)

-

m-Phenylenediamine (4 g)

-

1 M Hydrochloric Acid (25 mL)

-

Sodium Acetate (approx. 2 g)

-

Distilled Water

-

Ice

Procedure:

Part A: Diazotization of Aniline

-

In a 250 mL beaker, dissolve 5 g of aniline in 15 mL of concentrated HCl.

-

Cool the mixture to 0–5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of 7 g of sodium nitrite in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[8]

-

After the complete addition of the nitrite solution, continue stirring for 10 minutes to ensure the reaction goes to completion. The resulting solution contains benzene diazonium chloride.[8]

Part B: Coupling with m-Phenylenediamine

-

In a separate 400 mL beaker, dissolve 4 g of m-phenylenediamine in 25 mL of 1 M HCl and cool the solution to 0–5 °C in an ice bath.

-

Adjust the pH of the m-phenylenediamine solution to approximately 4.5 by slowly adding solid sodium acetate while stirring gently.[8]

-

Slowly add the cold benzene diazonium chloride solution (from Part A) to the m-phenylenediamine solution. The temperature should be strictly maintained at 0–5 °C.[8]

-

A yellow-orange precipitate of this compound will form immediately.[8]

-

Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete coupling.

Synthesis Workflow Diagram

Caption: Workflow for the two-stage synthesis of this compound.

Purification of this compound

The crude this compound precipitate must be purified to remove unreacted starting materials and inorganic salts.[8] The primary method for purification is recrystallization, which relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures.[9][10] Water is a suitable solvent for the recrystallization of this compound.[6]

Detailed Experimental Protocol: Purification

Equipment and Reagents:

-

Crude this compound

-

Distilled Water (for washing and recrystallization)

-

Büchner Funnel and Flask

-

Filter Paper

-

Beakers

-

Heating Plate

-

Desiccator or drying oven

Procedure:

Part A: Isolation of Crude Product

-

Isolate the crude this compound precipitate from the reaction mixture by vacuum filtration using a Büchner funnel.[8]

-

Wash the precipitate on the filter paper thoroughly with several portions of cold water to remove any soluble inorganic salts and unreacted reagents.[8]

-

Press the solid dry on the filter paper to remove as much water as possible.

Part B: Recrystallization

-

Transfer the crude, washed solid to a beaker.

-

Add a minimum amount of hot distilled water to the beaker and heat the mixture gently while stirring until all the solid dissolves.[11] Avoid using an excessive amount of solvent to maximize the recovery yield.

-

If any insoluble impurities remain in the hot solution, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[10]

-

Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the pure crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified this compound crystals in a desiccator or a drying oven at a low temperature.[8]

Purification and Analysis Workflow Diagram

Caption: Workflow for the purification and analysis of this compound.

Characterization and Data Summary

The purity and identity of the synthesized this compound should be confirmed through physical and spectroscopic methods.

| Parameter | Value | Source |

| Appearance | Red-brown or purple powder/crystals | [3][12] |

| Molecular Formula | C₁₂H₁₂N₄·HCl | [3][13] |

| Molecular Weight | 248.71 g/mol | [3][5][13] |

| Expected Yield | ~60–70% | [8] |

| Melting Point | 235 °C (with decomposition) | [3][5][13] |

| Purity (Typical) | ≥ 95% (HPLC) | [3] |

| Primary Analysis | UV-Vis Spectroscopy | [4][7] |

Safety Precautions

-

Work in a well-ventilated fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13]

-

Aniline is toxic and can be absorbed through the skin. Handle with care.

-

Concentrated hydrochloric acid is corrosive.

-

This compound is classified as a potential mutagen and is harmful if swallowed.[13]

-

Dispose of all chemical waste according to institutional and local regulations.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. abmole.com [abmole.com]

- 5. This compound I CAS#: 532-82-1 I azoic dye (cationic dye I InvivoChem [invivochem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How prepare chrysoidine | Filo [askfilo.com]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound for microscopy Bact., Bot., Vit. 532-82-1 [sigmaaldrich.com]

Chrysoidine G: An In-depth Technical Guide to its Mechanism of Action as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoidine G, also known as Basic Orange 2, is a cationic azo dye with a rich history in biological staining.[1][2] Its versatility has led to its application across various fields, including histology, microbiology, and botany, for visualizing cellular structures and microorganisms.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a biological stain, supported by available quantitative data, detailed experimental considerations, and visual representations of its chemical interactions and workflow. While its use has been widespread, it is also important to note that this compound is classified as a potential carcinogen, necessitating stringent safety measures during handling and disposal.[4]

Core Mechanism of Action

The primary mechanism behind this compound's staining capabilities lies in its chemical nature as a cationic azo dye .[5][6] This fundamental property dictates its interaction with biological macromolecules.

Electrostatic Interactions: The molecule possesses a positive charge, which facilitates strong electrostatic interactions with negatively charged components within the cell.[2] Key targets for this binding include:

-

Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids is inherently negatively charged, providing a prime binding site for the cationic this compound. This interaction is fundamental to its ability to stain the nucleus and regions of high RNA content.

-

Acidic Proteins and Proteoglycans: Many proteins and proteoglycans within the cytoplasm and extracellular matrix contain acidic amino acid residues (e.g., aspartic acid, glutamic acid) or sulfated glycosaminoglycans, respectively. These impart localized negative charges that attract and bind this compound.

Azo Group Chromophore: The presence of the azo group (-N=N-) is responsible for the dye's color. This chromophore absorbs light in the visible spectrum, resulting in the characteristic orange-brown hue observed under a microscope.

dot graph TD; A[this compound (Cationic Dye)] -- "Electrostatic Attraction" --> B{Negatively Charged Cellular Components}; B -- "Phosphate Backbone" --> C[Nucleic Acids (DNA, RNA)]; B -- "Acidic Residues & Sulfate Groups" --> D[Proteins & Proteoglycans]; C -- "Staining of" --> E[Nucleus & Ribosomes]; D -- "Staining of" --> F[Cytoplasm & Extracellular Matrix];

caption="Simplified signaling pathway of this compound's staining mechanism." end

Quantitative Data

While extensive quantitative binding data for this compound is not as readily available as for more modern fluorescent probes, the following table summarizes key physicochemical and spectral properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₂N₄·HCl | [1] |

| Molecular Weight | 248.71 g/mol | [1] |

| Synonyms | Basic Orange 2, 4-Phenylazo-m-phenylenediamine monohydrochloride, Chrysoidine Y | [1][2] |

| Appearance | Red, purple, or brown powder/crystals | [1] |

| Melting Point | 235 °C (decomposes) | [1][3] |

| Maximum Absorption (λmax) | ~449 nm in water | [2][7] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Solubility | Soluble in water and ethanol | [2] |

Experimental Protocols: General Considerations

Detailed protocols for this compound staining can vary depending on the specific application and sample type. However, the following provides a general framework and key considerations for its use in biological research.

1. Reagent Preparation:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water or 70% ethanol. Gentle heating may be required to fully dissolve the dye.

-

Working Solution: Dilute the stock solution to the desired working concentration (typically 0.1% to 0.5%) with the appropriate buffer or solvent for your experiment. The optimal concentration should be determined empirically.

2. Sample Preparation:

-

Fixation: For fixed-cell imaging, standard fixation protocols using paraformaldehyde, formalin, or ethanol are generally compatible with this compound staining.

-

Permeabilization: If targeting intracellular structures in fixed cells, a permeabilization step (e.g., with Triton X-100 or saponin) is recommended to ensure efficient dye penetration.

-

Live-Cell Staining (Vital Staining): this compound can be used as a vital stain in some organisms, particularly plants and bacteria. However, it is important to note its potential toxicity, and incubation times should be minimized.[1][8]

3. Staining Procedure:

-

Incubation: Apply the this compound working solution to the prepared sample and incubate for a specific period (e.g., 1-10 minutes). The optimal incubation time will vary based on the sample and desired staining intensity.

-

Washing: After incubation, thoroughly wash the sample with buffer (e.g., Phosphate Buffered Saline - PBS) or distilled water to remove excess, unbound dye. This step is crucial for reducing background signal and improving contrast.

-

Mounting and Imaging: Mount the stained sample in an appropriate mounting medium and proceed with microscopic examination.

caption="General experimental workflow for this compound staining." end

Applications in Research

This compound's properties make it a valuable tool in several research areas:

-

Histology: It is used as a counterstain and for the differentiation of various tissue components.[1]

-

Microbiology: It aids in the visualization and identification of bacteria and fungi.[1]

-

Botany: It is employed to stain plant tissues, facilitating the study of plant anatomy and physiology.[1]

Conclusion

This compound remains a relevant biological stain due to its straightforward mechanism of action, ease of use, and broad applicability. Its function is primarily driven by the electrostatic attraction between the cationic dye molecule and negatively charged cellular components, most notably nucleic acids and acidic proteins. While newer, more specific, and less toxic stains are now available, a thorough understanding of this compound's properties and mechanism is essential for interpreting historical data and for its continued use in specific applications where its characteristics are advantageous. Researchers and professionals must always consider the associated safety risks and handle this compound with appropriate care.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Spectral Properties of Chrysoidine G in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysoidine G, a cationic azo dye also known as Basic Orange 2, finds application in various industrial and scientific fields. Its spectral properties, which are crucial for its application and for understanding its behavior in different chemical environments, are influenced by the surrounding solvent. This technical guide provides a summary of the available spectral data for this compound, outlines detailed experimental protocols for the comprehensive characterization of its photophysical properties, and discusses the theoretical underpinnings of solvent-dye interactions. Due to a lack of extensive published data on the solvatochromic behavior of this compound, this guide also serves as a framework for conducting such investigations.

Introduction

This compound, with the chemical name 4-(phenyldiazenyl)benzene-1,3-diamine monohydrochloride, is a well-known azo dye. The interaction of a dye molecule with its solvent can significantly alter its electronic ground and excited states, leading to changes in its absorption and emission spectra. This phenomenon, known as solvatochromism, provides valuable insights into the photophysical properties of the dye and the nature of the dye-solvent interactions. Understanding the spectral properties of this compound in different solvents is essential for its use in applications such as biological staining, pH indication, and potentially as a fluorescent probe. The concentration of this compound can be determined using UV-Vis spectroscopy[1].

Spectral Data of this compound

Table 1: Reported Absorption Maximum of this compound

| Solvent | λmax (nm) |

| Water | 449[2] |

Note: Data for other solvents regarding λmax, emission maximum (λem), molar absorptivity (ε), and fluorescence quantum yield (ΦF) are not sufficiently documented in the reviewed literature.

Experimental Protocols for Spectral Characterization

To address the gap in available data, the following detailed experimental protocols are provided for the systematic characterization of the spectral properties of this compound in various solvents.

Materials and Sample Preparation

Materials:

-

This compound (analytical standard)

-

Spectroscopic grade solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane, toluene, cyclohexane)

-

Volumetric flasks (Class A)

-

Micropipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) by accurately weighing the solid dye and dissolving it in a suitable solvent (e.g., methanol or DMSO, in which it has good solubility).

-

Working Solutions: Prepare a series of working solutions of varying concentrations (e.g., 1 µM to 50 µM) by diluting the stock solution with the respective spectroscopic grade solvents. Ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

UV-Visible Absorption Spectroscopy

Instrumentation:

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range (e.g., 300-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used for the measurement and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of each this compound solution.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the linear fit will be εb.

Fluorescence Spectroscopy

Instrumentation:

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the determined λmax of emission and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths to determine the wavelength of maximum emission (λem).

-

Quantum Yield Determination (Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard. The absorbance of both solutions should be kept low (< 0.1) to avoid inner filter effects.

-

Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for UV-Vis Absorption Spectroscopy of this compound.

Caption: Workflow for Fluorescence Spectroscopy of this compound.

Discussion of Solvatochromic Effects

The changes in the spectral properties of a dye in different solvents are governed by the polarity and hydrogen bonding capabilities of the solvent, as well as specific interactions between the dye and solvent molecules. Azo dyes like this compound possess a π-conjugated system and polar functional groups, making them susceptible to solvatochromic shifts.

-

Bathochromic Shift (Red Shift): An increase in solvent polarity often stabilizes the more polar excited state of a dye to a greater extent than the ground state, leading to a decrease in the energy gap and a shift of the absorption and emission maxima to longer wavelengths.

-

Hypsochromic Shift (Blue Shift): In some cases, particularly with non-polar dyes or when the ground state is more polar than the excited state, an increase in solvent polarity can lead to a shift to shorter wavelengths.

The study of the solvatochromic behavior of this compound would involve correlating its spectral shifts with various solvent polarity scales (e.g., dielectric constant, Reichardt's dye parameter). This analysis would provide valuable information about the change in dipole moment upon excitation and the nature of the solute-solvent interactions.

Conclusion

This technical guide has summarized the currently available spectral data for this compound and provided a comprehensive set of experimental protocols for its detailed photophysical characterization in various solvents. The lack of extensive published data highlights the need for further research to fully understand the solvatochromic behavior of this widely used dye. The methodologies and theoretical background presented herein provide a solid foundation for researchers to undertake such studies, which will be invaluable for the informed application of this compound in diverse scientific and technological fields.

References

Chrysoidine G (Basic Orange 2): A Technical Overview of its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoidine G, also known as Basic Orange 2, is a cationic azo dye characterized by the presence of an azo group (–N=N–) which forms the basis of its chromophore.[1] Historically significant, it was one of the early commercial azo dyes and has been utilized since 1875.[2] Its applications are diverse, ranging from a dye for leather, paper, and textiles to its use in microbiological staining.[3][4] This technical guide provides an in-depth look at the molecular structure, physicochemical properties, and relevant experimental protocols for this compound.

Molecular Structure and Physicochemical Properties

This compound is synthesized through the azo coupling of aniline to m-phenylenediamine.[2] The resulting structure is 4-(Phenylazo)-1,3-phenylenediamine, which is typically available as a monohydrochloride salt.[1] This salt form enhances the dye's stability and solubility in aqueous solutions.[5] The molecule's key identifiers and physicochemical properties are summarized in the table below.

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | 4-(phenyldiazenyl)benzene-1,3-diamine hydrochloride | [1] |

| Synonyms | Basic Orange 2, C.I. 11270, C.I. Solvent Orange 3 | [1][6] |

| CAS Number | 532-82-1 | [5] |

| Molecular Formula | C₁₂H₁₃ClN₄ | [7] |

| Molecular Weight | 248.71 g/mol | [5] |

| Appearance | Red-brown or purple crystalline powder | [6] |

| Melting Point | 235 °C (decomposes) | [5][6] |

| UV-Vis λmax | 449 nm (in water) | [6] |

| Solubility | Soluble in water and ethanol | [1][6] |

| Water: 20 mg/L | [1] | |

| Ethanol: 9 mg/L | [1] | |

| Cellosolve: 6.0% | [6] |

Experimental Protocols

The synthesis and analysis of this compound involve standard organic chemistry and analytical techniques. Below are representative protocols for its preparation and characterization.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two primary stages: the diazotization of a primary aromatic amine (aniline) and the subsequent coupling with an electron-rich coupling agent (m-phenylenediamine).[2][8]

1. Diazotization of Aniline:

-

Dissolve aniline in an aqueous solution of a strong acid, typically hydrochloric acid.

-

Cool the solution to a temperature between 0-5 °C in an ice bath. This low temperature is crucial as diazonium salts are unstable at higher temperatures.[8]

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution. The nitrous acid, generated in situ from sodium nitrite and the strong acid, reacts with the primary aromatic amine to form the benzenediazonium chloride salt.[8]

-

Maintain the low temperature and stir the mixture for a short period to ensure the completion of the diazotization reaction.

2. Azo Coupling:

-

Prepare a separate solution of the coupling agent, m-phenylenediamine, in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with constant stirring.

-

The electrophilic diazonium salt will attack the electron-rich benzene ring of m-phenylenediamine, leading to the formation of the azo compound, this compound.

-

The resulting this compound dye will precipitate out of the solution.

-

The solid product can then be collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

Quantitative Analysis by UV-Vis Spectroscopy

The concentration of this compound in a solution can be accurately determined using UV-Visible spectrophotometry, a common method for analyzing colored compounds.[7][9]

-

Instrument and Wavelength Selection: Use a calibrated UV-Vis spectrophotometer. Set the instrument to scan a range of wavelengths to determine the absorption maximum (λmax), which for this compound in water is approximately 449 nm.[6]

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water or ethanol). From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measurement of Absorbance: Measure the absorbance of each standard solution at the λmax (449 nm). Also, measure the absorbance of a blank solution (the solvent used to prepare the standards).

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. According to the Beer-Lambert law, this should yield a linear relationship.

-

Sample Analysis: Measure the absorbance of the unknown this compound sample at 449 nm. Using the calibration curve, determine the concentration of this compound in the unknown sample.

Visualizations

The following diagrams illustrate the core synthesis pathway and a logical workflow for the analysis of this compound.

Caption: Synthesis pathway of this compound.

Caption: Analytical workflow for this compound.

References

- 1. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chrysoidine | chemical compound | Britannica [britannica.com]

- 3. This compound Analytical Standard - Best Price for Industrial Applications [nacchemical.com]

- 4. youtube.com [youtube.com]

- 5. クリソイジン G analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Basic Orange 2 CAS#: 532-82-1 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of Chrysoidine G in Water and Ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Chrysoidine G (also known as C.I. Basic Orange 2) in two common laboratory solvents: water and ethanol. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to illustrate the process.

Quantitative Solubility Data

The solubility of this compound has been reported in various sources, with some variation in the published data. The following table summarizes the available quantitative information to facilitate comparison. The data from the Hazardous Substances Data Bank (HSDB) appears to be the most specific, providing percentage-based solubility at a defined temperature.

| Solvent | Temperature | Solubility | Source |

| Water | 15 °C | 5.5% (w/v) (equivalent to 55 g/L) | PubChem (HSDB)[1] |

| Water | Not Specified | 20 mg/L | PubChem (HSDB)[1] |

| Absolute Ethanol | 15 °C | 4.75% (w/v) (equivalent to 47.5 g/L) | PubChem (HSDB)[1] |

| Ethanol | Not Specified | 9 mg/L | PubChem (HSDB)[1] |

Note: The significant discrepancy in reported aqueous solubility (5.5% vs. 20 mg/L) may be attributable to differences in experimental methods, the specific form of the dye used (e.g., base vs. hydrochloride salt), or potential transcription errors in the data sources. The percentage values are more consistent with the qualitative description of this compound as being soluble in water and ethanol.[1][2]

Experimental Protocol for Quantitative Solubility Determination

A precise determination of solubility is critical for applications in staining, formulation, and analytical chemistry. The following protocol describes a robust method for quantitatively measuring the solubility of this compound using UV-Vis spectrophotometry, a common technique for analyzing colored compounds.[3][4][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent (water or ethanol) at a specified temperature.

Materials:

-

This compound powder (analytical grade)

-

Solvent (deionized water or absolute ethanol)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

UV-Vis Spectrophotometer and cuvettes

Methodology:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of known concentration (e.g., 100 mg/L) in the chosen solvent. b. Perform a serial dilution of the stock solution to create a series of standards with at least five different concentrations. c. Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) for this compound (approximately 449 nm in water).[1][2] d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

Preparation of Saturated Solution: a. Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible. b. Place the container in a constant temperature bath set to the desired experimental temperature (e.g., 15 °C or 25 °C). c. Agitate the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours within the constant temperature environment. b. Carefully withdraw a sample from the supernatant using a pipette or syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution. c. Immediately filter the sample using a syringe filter into a clean vial to remove any suspended microparticles.

-

Analysis: a. Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the previously established calibration curve. b. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λmax. c. Use the calibration curve's linear equation to calculate the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. b. The resulting value is the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The logical flow of the quantitative solubility determination protocol is visualized in the diagram below.

References

Chrysoidine G: A Technical Health and Safety Guide for Researchers

An In-depth Overview for Laboratory and Drug Development Professionals

Chrysoidine G, a basic azo dye, sees application in various industrial and scientific settings, including as a biological stain.[1] While valuable in these roles, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks. This technical guide provides a comprehensive overview of the health and safety considerations associated with this compound, including its toxicological profile, handling guidelines, and insights into its mechanism of action.

Hazard Identification and Classification

This compound is classified as a hazardous substance and presents several potential health risks.[2] Ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[2] It is an irritant to the skin and poses a risk of serious eye damage.[2][3] Furthermore, there is a possible risk of irreversible effects, and it is suspected of causing genetic defects.[2][3] this compound is also very toxic to aquatic life, with long-lasting effects on the environment.[2][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[5][6] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[5][6] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[3][4] |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects[5][6] |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life[5] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute oral toxicity. The lowest published lethal dose (LDLo) in mice is 1670 mg/kg.[2] For rats, the median lethal dose (LD50) for the base form, Solvent Orange 3, is 1532 mg/kg body weight, with observed sub-lethal effects including ataxia and salivation. Another salt, Basic Orange 2, showed an oral LD50 in rats of >2000 mg/kg body weight, with effects such as nausea, vomiting, excitement, and muscle weakness.

Quantitative Acute Toxicity Data:

| Species | Route | Value | Compound Form | Reference |

| Mouse | Oral | LDLo: 1670 mg/kg | This compound | [2] |

| Rat | Oral | LD50: 1532 mg/kg bw | Solvent Orange 3 (base) | |

| Rat | Oral | LD50: >2000 mg/kg bw | Basic Orange 2 (salt) |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Chrysoidine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals.[2] However, some studies in mice have shown that oral administration of Chrysoidine can lead to the development of liver-cell adenomas and carcinomas, as well as leukaemia and reticulum-cell sarcomas.[7]

Mutagenicity and Genotoxicity

This compound is considered to be genotoxic and is classified as a Category 2 mutagen, indicating it is suspected of causing genetic defects.[5][6] In vitro studies, such as the Ames test using Salmonella typhimurium, have shown that this compound can be mutagenic, particularly after metabolic activation with a liver S9 fraction.[8] The mutagenic potential is linked to the metabolic conversion of the compound.

Mechanism of Action

The toxicological effects of this compound, particularly its mutagenicity and potential carcinogenicity, are believed to stem from its metabolic activation. A proposed mechanism involves the enzymatic N-hydroxylation of the aromatic amine components of the dye, leading to the formation of reactive nitrenium ions. These highly reactive electrophilic ions can then covalently bind to cellular macromolecules, including DNA, forming DNA adducts. This interaction with DNA can lead to mutations and chromosomal damage, which are critical events in the initiation of cancer.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays based on standard procedures.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine and carry different mutations in the histidine operon.

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from the livers of Aroclor- or phenobarbital-induced rats. The S9 mix contains enzymes (cytochrome P450s) that can metabolize chemicals to their active forms.[8]

-

Exposure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the bacterial culture, the this compound solution (or solvent control), and either the S9 mix or a buffer.

-

Incubate the mixture for a short period (e.g., 20-30 minutes) at 37°C.

-

-

Plating: Mix the contents of the tube with molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate. The limited histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies on the treated plates compared to the control plates indicates a mutagenic effect.

In Vivo Carcinogenicity Bioassay (Rodent Model)

Long-term animal bioassays are conducted to evaluate the carcinogenic potential of a substance over the lifespan of the animal.

Objective: To determine the potential of this compound to cause cancer in a mammalian species following prolonged and repeated exposure.

Methodology:

-

Animal Model: Typically conducted in two rodent species, most commonly rats and mice.[7]

-

Administration: The route of administration should be relevant to potential human exposure. For this compound, oral administration (in the diet or by gavage) is a common route.[7]

-

Dose Selection: At least three dose levels are typically used, plus a concurrent control group. The highest dose should induce some signs of toxicity without significantly altering the normal lifespan of the animals.

-

Duration: The study is conducted for the majority of the animal's lifespan (e.g., 18-24 months for mice and rats).[7]

-

Observations:

-

Regularly monitor the animals for clinical signs of toxicity and the development of palpable masses.

-

Record body weight and food consumption.

-

Perform detailed gross and microscopic examinations of all organs and tissues at the end of the study.

-

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. An increase in the incidence of benign or malignant tumors, a decrease in the latency period for tumor development, or an increase in the multiplicity of tumors can be indicative of carcinogenic potential.

Health and Safety Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Engineering Controls:

-

Work with this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3] Avoid skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage:

-

Avoid creating dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell.[3]

-

If on Skin: Wash with plenty of soap and water.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]

-

If Inhaled: Move the person to fresh air.

Conclusion

This compound is a useful chemical with a significant health and safety profile that necessitates careful handling and the implementation of appropriate safety measures. Its potential for acute toxicity, skin and eye irritation, mutagenicity, and carcinogenicity underscores the importance of minimizing exposure in a research setting. By understanding its toxicological properties and adhering to the recommended safety protocols, researchers can work with this compound safely and effectively. This guide provides a foundational understanding for professionals in research and drug development to conduct their work with an informed perspective on the associated risks.

References

- 1. Chrysin suppresses proliferation, migration, and invasion in glioblastoma cell lines via mediating the ERK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chrysoidine G Staining for Bacteriology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoidine G, also known as Basic Orange 2 or Chrysoidine Y, is a cationic azo dye with applications in various fields, including bacteriology, botany, and histology.[1] In bacteriology, it serves as a stain to enhance the visualization of bacterial cells under a microscope. Its positive charge facilitates binding to negatively charged components of the bacterial cell wall and cytoplasm, allowing for the observation of cellular morphology. While historically used, detailed, standardized protocols for this compound staining in bacteriology are not as commonly cited in contemporary literature as methods like the Gram stain.

This document provides a generalized protocol for a simple bacterial stain using this compound, based on the fundamental principles of bacteriological staining. It also includes relevant data on the dye and a workflow diagram to guide researchers in its application.

Data Presentation: Properties of this compound

Due to the absence of specific quantitative data for a bacteriological staining protocol in the available literature, the following table summarizes the general properties of this compound.

| Property | Description |

| Synonyms | Basic Orange 2, Chrysoidine Y, 4-Phenylazo-m-phenylenediamine monohydrochloride |

| CAS Number | 532-82-1 |

| Molecular Formula | C₁₂H₁₂N₄·HCl |

| Molecular Weight | 248.71 g/mol |

| Appearance | Reddish-brown or orange crystalline powder |

| Application | Staining of bacteria, botanical specimens, and histological tissues |

Experimental Protocol: Simple Staining with this compound

The following is a generalized protocol for a simple stain. Researchers should optimize concentrations and incubation times for their specific bacterial strains and applications.

Materials:

-

This compound powder

-

Distilled water or 95% ethanol

-

Microscope slides

-

Inoculating loop or needle

-

Bunsen burner or heat source for heat-fixing

-

Staining rack

-

Wash bottle with distilled water

-

Bibulous paper

-

Microscope with oil immersion objective

Reagent Preparation:

-

This compound Staining Solution (Aqueous): Prepare a 0.5% to 1% (w/v) aqueous solution of this compound in distilled water. Dissolve 0.5 g to 1.0 g of this compound powder in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye. Filter the solution before use to remove any undissolved particles.

-

This compound Staining Solution (Alcoholic): Alternatively, an alcoholic solution can be prepared by dissolving this compound in 95% ethanol to a similar concentration.

Staining Procedure:

-

Smear Preparation:

-

Place a small drop of sterile water or saline on a clean microscope slide.

-

Aseptically transfer a small amount of bacterial culture from a solid medium to the drop of water and emulsify to create a thin, even suspension. If using a liquid culture, place a loopful of the broth directly on the slide.

-

Spread the suspension over a small area of the slide to create a thin smear.

-

Allow the smear to air dry completely.

-

-

Heat Fixing:

-

Pass the air-dried slide, smear-side up, through the flame of a Bunsen burner 2-3 times. The slide should feel warm to the touch on the back of the hand, but not hot. This process adheres the bacteria to the slide.

-

-

Staining:

-

Place the heat-fixed slide on a staining rack.

-

Flood the smear with the this compound staining solution.

-

Allow the stain to act for 30 to 60 seconds. Incubation time may need to be adjusted based on the bacterial species and the desired staining intensity.

-

-

Rinsing:

-

Gently rinse the slide with a slow stream of distilled water from a wash bottle to remove excess stain.

-

-

Drying:

-

Blot the slide gently with bibulous paper to remove excess water. Do not wipe the smear. Allow the slide to air dry completely.

-

-

Microscopic Examination:

-

Place a drop of immersion oil on the stained smear.

-

Examine the slide under the oil immersion objective (100x) of a microscope.

-

Expected Results:

Bacterial cells will appear orange-brown against a clear background. The staining will reveal the morphology (shape), size, and arrangement of the bacteria.

Experimental Workflow

Concluding Remarks

While not as prevalent as other bacteriological stains, this compound can be a useful tool for the simple staining and visualization of bacteria. The provided protocol offers a foundational method that can be adapted for various research needs. It is important to note that this is a generalized procedure, and optimization may be necessary to achieve the best results for specific applications. Researchers are encouraged to consult historical microbiological literature for more specific, albeit less common, applications of this dye.

References

Application Notes and Protocols: Chrysoidine G for Vital Staining of Yeast Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vital staining is a critical technique in cell biology for the differentiation of live and dead cells without fixation, enabling the assessment of cell viability and physiological state. Chrysoidine G, a cationic azo dye, has been historically utilized in microscopy for bacteriology and histology.[1] While specific protocols for its application in yeast vital staining are not widely established, its properties suggest potential utility in this area. These application notes provide a comprehensive guide, including hypothetical protocols and workflows, for the use of this compound as a vital stain for yeast cells, intended to serve as a foundational methodology for further experimental optimization.

Azo dyes, as a class, are known to have potential toxic and genotoxic effects, which necessitates careful evaluation of their impact on cell populations.[2][3][4] Therefore, in conjunction with the vital staining protocol, a cytotoxicity assay is also detailed to assess the potential effects of this compound on yeast cell viability over time.

Hypothetical Mechanism of Action

The proposed mechanism for this compound as a yeast vital stain is predicated on the differential permeability of live and dead cell membranes. It is hypothesized that intact, viable yeast cells with active metabolic processes can largely exclude the dye. In contrast, cells with compromised membrane integrity, a hallmark of cell death, would allow the passive diffusion of this compound into the cytoplasm, resulting in distinct staining. The cationic nature of the dye may facilitate its interaction with negatively charged components of the cell wall and cytoplasm.

Applications in Yeast Research

The ability to distinguish between live and dead yeast cells is fundamental in various research and industrial applications, including:

-

Antifungal Drug Discovery: Assessing the efficacy of novel antifungal compounds by quantifying the percentage of dead cells after treatment.

-

Fermentation Monitoring: Monitoring the health and viability of yeast populations in industrial fermentation processes for biofuel, brewing, and baking.

-

Stress Response Studies: Evaluating the impact of environmental stressors such as temperature, pH, and osmotic stress on yeast viability.

-

Aging Research: Studying the processes of chronological and replicative aging in yeast by monitoring cell death within a population.

Experimental Protocols

Protocol 1: Vital Staining of Yeast Cells with this compound

This protocol outlines a hypothetical procedure for the vital staining of Saccharomyces cerevisiae. Note: This protocol is a starting point and requires optimization for specific yeast strains and experimental conditions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Yeast culture (Saccharomyces cerevisiae) in logarithmic growth phase

-

Microcentrifuge tubes

-

Hemocytometer or automated cell counter

-

Fluorescence microscope with appropriate filter sets

Reagent Preparation:

-

10 mM this compound Stock Solution: Dissolve 2.49 mg of this compound in 1 mL of DMSO. Store protected from light at 4°C.

-

Yeast Cell Suspension: Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes. Wash the pellet twice with PBS and resuspend in PBS to a final concentration of approximately 1 x 10^7 cells/mL.[5]

Staining Procedure:

-

To 1 mL of the yeast cell suspension in a microcentrifuge tube, add this compound stock solution to achieve a final concentration range of 1-20 µM. It is recommended to test a range of concentrations to determine the optimal one for your specific strain and conditions.

-

Incubate the cell suspension at room temperature (25°C) for 15-30 minutes, protected from light.[5][6][7] Incubation time may need to be optimized.

-

(Optional) Centrifuge the stained cell suspension at 3,000 x g for 5 minutes and resuspend the pellet in fresh PBS to reduce background fluorescence.

-

Place a 10 µL aliquot of the stained cell suspension onto a microscope slide and cover with a coverslip.

Microscopy and Interpretation:

-

Observe the cells using a fluorescence microscope. Based on the properties of other vital stains, it is hypothesized that:

-

Live cells: Will exhibit minimal or no internal staining, appearing bright under transmitted light and dark under fluorescence.

-

Dead cells: Will show intracellular accumulation of the dye, appearing colored under transmitted light and potentially fluorescent (the exact excitation and emission spectra for this compound bound to intracellular components of yeast would need to be determined experimentally).

-

-

Count the number of live (unstained) and dead (stained) cells in at least three different fields of view to determine the percentage of viable cells.

Hypothetical Data Summary:

| This compound Concentration (µM) | Incubation Time (min) | % Viable Cells (Unstained) | % Dead Cells (Stained) |

| 1 | 15 | 95 | 5 |

| 5 | 15 | 94 | 6 |

| 10 | 15 | 92 | 8 |

| 20 | 15 | 88 | 12 |

| 10 | 30 | 90 | 10 |

Protocol 2: Cytotoxicity Assay of this compound on Yeast Cells

This protocol is designed to evaluate the potential toxic effects of this compound on yeast viability over a longer exposure period.